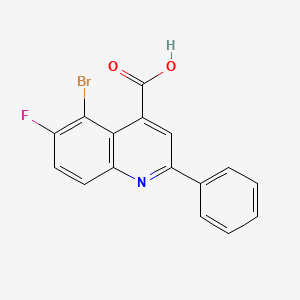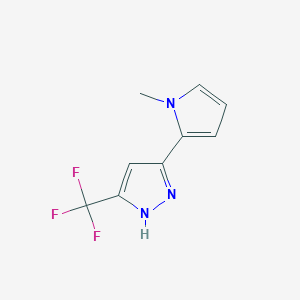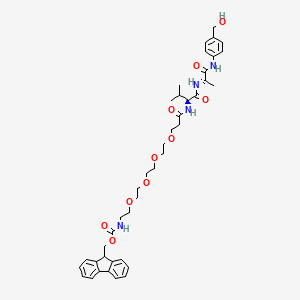
Fmoc-PEG4-Val-Ala-PAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-PEG4-Val-Ala-PAB is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG spacer with four ethylene glycol units (PEG4), and a peptide sequence containing valine (Val), alanine (Ala), and para-aminobenzoic acid (PAB). The Fmoc group protects the amine, which can be deprotected under basic conditions to obtain the free amine for further conjugations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG4-Val-Ala-PAB involves multiple steps, starting with the protection of the amine group using the Fmoc group. The PEG4 spacer is then introduced, followed by the sequential addition of the Val and Ala residues. The final step involves the incorporation of the PAB moiety. The reaction conditions typically involve the use of organic solvents and reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-PEG4-Val-Ala-PAB undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions to reveal the free amine.
Cleavage: The Val-Ala peptide sequence is specifically cleaved by the enzyme cathepsin B.
Conjugation: The free amine can be used for further conjugation reactions with other molecules
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Cleavage: Cathepsin B is used to cleave the Val-Ala peptide sequence.
Conjugation: Reagents such as DIC and HOBt are used for peptide coupling reactions
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amine.
Cleavage: The cleavage of the Val-Ala peptide sequence by cathepsin B releases the PAB moiety.
Conjugation: The conjugation reactions result in the formation of antibody-drug conjugates or other bioconjugates
Wissenschaftliche Forschungsanwendungen
Fmoc-PEG4-Val-Ala-PAB has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of diagnostic tools and therapeutic agents .
Wirkmechanismus
The mechanism of action of Fmoc-PEG4-Val-Ala-PAB involves the specific cleavage of the Val-Ala peptide sequence by the enzyme cathepsin B. This cleavage releases the PAB moiety, which can then exert its effects. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to reveal the free amine for further conjugation reactions. The PEG4 spacer increases the solubility and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-PEG4-Val-Ala-PAB-PNP: A similar compound with a p-nitrophenyl (PNP) group instead of the PAB moiety.
Fmoc-Val-Ala-PAB-PNP: Another related compound with a shorter PEG spacer.
Uniqueness
This compound is unique due to its specific cleavage by cathepsin B and the presence of the PEG4 spacer, which enhances its solubility and stability. The Fmoc group provides protection during synthesis and can be easily removed for further conjugation reactions .
Eigenschaften
Molekularformel |
C41H54N4O10 |
|---|---|
Molekulargewicht |
762.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H54N4O10/c1-28(2)38(40(49)43-29(3)39(48)44-31-14-12-30(26-46)13-15-31)45-37(47)16-18-51-20-22-53-24-25-54-23-21-52-19-17-42-41(50)55-27-36-34-10-6-4-8-32(34)33-9-5-7-11-35(33)36/h4-15,28-29,36,38,46H,16-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,48)(H,45,47)/t29-,38-/m0/s1 |
InChI-Schlüssel |
NQUXCEKCWOTFKK-HTOJEEBVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
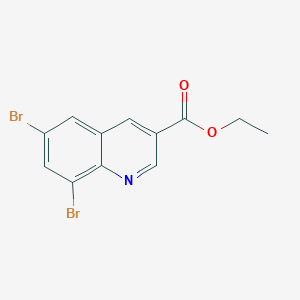
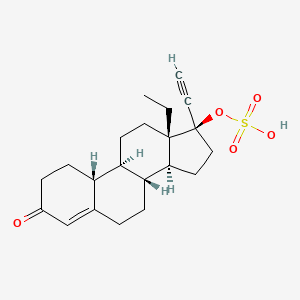
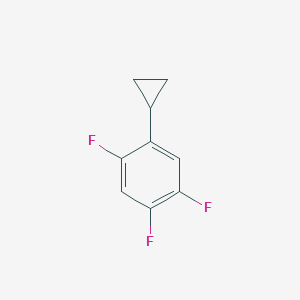
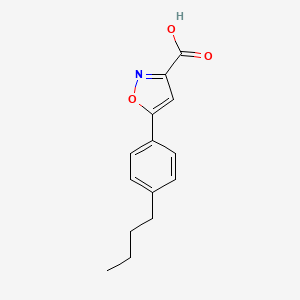
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)

![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
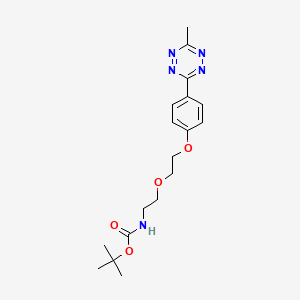

![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)
